EGTA-AM

Description

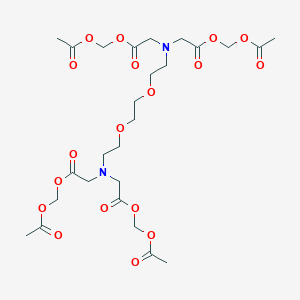

membrane-permeable form of EGTA

Properties

IUPAC Name |

acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]ethoxy]ethoxy]ethyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40N2O18/c1-19(29)39-15-43-23(33)11-27(12-24(34)44-16-40-20(2)30)5-7-37-9-10-38-8-6-28(13-25(35)45-17-41-21(3)31)14-26(36)46-18-42-22(4)32/h5-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJXVFXIDHCCKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)CN(CCOCCOCCN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40N2O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00244144 | |

| Record name | Egta acetoxymethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00244144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

668.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99590-86-0 | |

| Record name | Egta acetoxymethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099590860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Egta acetoxymethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00244144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

EGTA-AM: An In-depth Technical Guide for Intracellular Calcium Chelation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of EGTA-AM (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid, acetoxymethyl ester), a fundamental tool for the experimental manipulation of intracellular calcium levels. Understanding its mechanism, properties, and appropriate application is crucial for robust experimental design and accurate data interpretation in the study of calcium signaling.

Core Concepts: From Membrane Permeation to Intracellular Action

This compound is the cell-permeable derivative of the calcium-specific chelator EGTA.[1][2][3] The addition of acetoxymethyl (AM) ester groups neutralizes the negative charges of the EGTA molecule, rendering it lipophilic and capable of diffusing across the cell membrane.[1][4][5] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, regenerating the charged, membrane-impermeant form of EGTA.[1][5][6] This process effectively traps EGTA within the cytosol, where it can bind to free calcium ions (Ca²⁺).[1]

The primary utility of EGTA lies in its high selectivity for Ca²⁺ over other divalent cations, particularly magnesium (Mg²⁺), which is present at a much higher concentration in the cellular environment.[7][8][9] This specificity allows researchers to investigate the roles of calcium in various signaling pathways with minimal disruption of magnesium-dependent processes.[9]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of EGTA and this compound, crucial for experimental design and data interpretation.

| Parameter | Value | Notes |

| This compound Molecular Weight | 668.60 g/mol | [1][10] |

| This compound Formula | C₂₆H₄₀N₂O₁₈ | [1][10] |

| This compound Purity | Typically ≥90% or ≥95% (HPLC) | [10] |

| This compound Form | Oil or solid | |

| Solubility | Soluble in DMSO and DMF | [6] |

Table 1: Physicochemical Properties of this compound

| Parameter | Value | Conditions |

| Ca²⁺ Dissociation Constant (Kd) | ~60.5 nM | pH 7.4[7] |

| Ca²⁺ Dissociation Constant (Kd) | ~70-376 nM | Neutral pH[5] |

| Apparent pKa for Ca²⁺ binding | 6.91 | pH 7[2][11] |

| Selectivity for Ca²⁺ over Mg²⁺ | High (Mg²⁺ Kd is in the mM range) | [7] |

| Ca²⁺ Binding Rate (k_on) | ~1 x 10⁷ M⁻¹s⁻¹ | [5] |

| Ca²⁺ Release Rate (k_off) | ~0.7 s⁻¹ | [5] |

Table 2: Calcium Binding Properties of EGTA

Experimental Protocols

Preparation of this compound Stock Solution

A concentrated stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) is the first step for most applications.

Materials:

-

This compound

-

Anhydrous DMSO

Protocol:

-

Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 2 to 5 mM stock solution of this compound in anhydrous DMSO.[12] For example, to make a 2 mM solution, dissolve 1 mg of this compound in 747.83 µL of anhydrous DMSO.[12]

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.

Loading Cells with this compound

This protocol provides a general guideline for loading adherent cells. Optimization of concentration and incubation time is often necessary for different cell types.

Materials:

-

Cells cultured in a suitable format (e.g., 96-well plate, coverslips)

-

This compound stock solution (2-5 mM in DMSO)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES - HHBS)

-

Pluronic® F-127 (10% solution in distilled water) - Optional but recommended

-

Probenecid - Optional but recommended

Protocol:

-

Prepare Loading Buffer:

-

On the day of the experiment, prepare a 2X working solution of this compound in your chosen physiological buffer. The final in-well concentration of this compound is typically between 4 to 5 µM.[12]

-

To aid in the dispersion of the lipophilic this compound in the aqueous buffer, Pluronic® F-127 can be added to the 2X working solution for a final in-well concentration of 0.02% to 0.04%.[12]

-

To inhibit the activity of organic anion transporters that can extrude the cleaved EGTA from the cell, probenecid can be included at a final concentration of 1 to 2.5 mM.[12]

-

For example, to prepare a 2X working solution for a final concentration of 5 µM this compound, 0.04% Pluronic® F-127, and 1 mM Probenecid: mix the required volumes of the respective stock solutions in the physiological buffer.[12]

-

-

Cell Loading:

-

Remove the culture medium from the cells.

-

Add an equal volume of the 2X this compound loading buffer to the volume of culture medium per well. For example, for a 96-well plate with 100 µL of medium, add 100 µL of the 2X loading buffer.[12]

-

Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time can vary significantly between cell types and should be determined empirically.

-

-

Wash and De-esterification:

-

After loading, wash the cells twice with a warm physiological buffer to remove extracellular this compound.

-

Incubate the cells in fresh, warm buffer for an additional 20-30 minutes to allow for the complete de-esterification of the intracellular this compound by cytosolic esterases.[13]

-

-

Experimentation:

-

The cells are now loaded with intracellular EGTA and are ready for the experiment.

-

Visualizing Workflows and Pathways

Experimental Workflow for Intracellular Calcium Chelation

Caption: A generalized workflow for loading cells with this compound.

Mechanism of this compound Action

Caption: The process of this compound entering the cell and becoming an active calcium chelator.

This compound in a Generic Calcium Signaling Pathway

Caption: EGTA's role in buffering intracellular calcium and inhibiting downstream signaling.

Applications and Considerations

This compound is a versatile tool used in a wide range of applications, including:

-

Studying Calcium-Dependent Signaling: By chelating intracellular calcium, researchers can determine the necessity of calcium transients for specific cellular processes such as neurotransmitter release, muscle contraction, gene expression, and apoptosis.[8][14]

-

Distinguishing Between Rapid and Slow Calcium Dynamics: Due to its relatively slow calcium-binding kinetics compared to other chelators like BAPTA, EGTA is less effective at buffering rapid, localized calcium microdomains near the mouths of calcium channels.[5][15][16] This property can be exploited to differentiate between processes triggered by highly localized versus global calcium signals.[17][18]

-

Preventing Calcium-Mediated Damage: In some experimental contexts, such as cell lysis, EGTA is included in buffers to inhibit calcium-dependent proteases and nucleases that could degrade proteins and nucleic acids.[8]

Important Considerations:

-

Cytotoxicity: High concentrations of this compound or prolonged incubation times can be toxic to cells. It is essential to perform concentration- and time-dependent viability assays to determine the optimal loading conditions for your specific cell type.

-

Incomplete Hydrolysis: Incomplete cleavage of the AM esters can result in lower than expected intracellular concentrations of active EGTA and potential off-target effects of the partially hydrolyzed intermediates. The de-esterification step is crucial to minimize this.

-

Extracellular Esterases: In vivo studies or experiments with serum-containing media may be complicated by the presence of extracellular esterases that can cleave this compound before it enters the cells, reducing loading efficiency.[19]

-

pH Sensitivity: The calcium-binding affinity of EGTA is pH-dependent.[5][20] Significant changes in intracellular pH during an experiment could alter the effectiveness of EGTA as a calcium buffer.

By carefully considering these factors and optimizing experimental protocols, researchers can effectively utilize this compound to gain valuable insights into the complex and multifaceted roles of intracellular calcium signaling.

References

- 1. selleckchem.com [selleckchem.com]

- 2. EGTA AM *CAS 99590-86-0* | AAT Bioquest [aatbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Calcium imaging - Wikipedia [en.wikipedia.org]

- 5. Pharmacological Strategies for Manipulating Plant Ca2+ Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EGTA AM | CAS 99590-86-0 | Cayman Chemical | Biomol.com [biomol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. EGTA Usage & Applications | AAT Bioquest [aatbio.com]

- 9. google.com [google.com]

- 10. scbt.com [scbt.com]

- 11. stratech.co.uk [stratech.co.uk]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. benchchem.com [benchchem.com]

- 14. EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]

- 16. Frontiers | EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. calcium chelator egta: Topics by Science.gov [science.gov]

- 19. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The apparent binding constants of Ca2+ to EGTA and heavy meromyosin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to EGTA-AM for Studying Calcium Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of EGTA-AM, a powerful tool for the experimental manipulation of intracellular calcium ([Ca²⁺]i) signaling. Below, you will find detailed information on its mechanism of action, key experimental protocols, and a comparative analysis with other common calcium chelators.

Introduction to this compound

Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid, acetoxymethyl ester (this compound) is a cell-permeant derivative of the calcium-specific chelator EGTA.[1][2] Its membrane permeability is conferred by the acetoxymethyl (AM) ester groups, which are cleaved by intracellular esterases, trapping the active, membrane-impermeant form, EGTA, within the cell.[1][2][3] This allows for the precise buffering of intracellular calcium, making this compound an invaluable reagent for dissecting the role of Ca²⁺ in a myriad of cellular processes.

EGTA exhibits high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), which is crucial given the high intracellular concentration of Mg²⁺.[4] However, it is important to note that EGTA has a slower Ca²⁺ binding on-rate compared to other chelators like BAPTA.[4][5] This kinetic property makes this compound particularly useful for studying the effects of buffering bulk, slower changes in [Ca²⁺]i, as opposed to the rapid, localized Ca²⁺ transients that BAPTA-AM is better suited to capture.[5][6]

Mechanism of Action

The utility of this compound in studying calcium signaling lies in its ability to be loaded into live cells and subsequently buffer intracellular calcium. The process can be broken down into three key steps:

-

Passive Diffusion: The lipophilic AM ester groups allow this compound to passively diffuse across the cell membrane.[4]

-

Intracellular Hydrolysis: Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups.[1][3]

-

Calcium Chelation: The de-esterified, negatively charged EGTA is trapped within the cytosol, where it binds to free Ca²⁺ ions, effectively buffering the intracellular calcium concentration.[4]

Quantitative Data

Physicochemical and Binding Properties

| Property | Value | References |

| Molecular Formula | C₂₆H₄₀N₂O₁₈ | [7] |

| Molecular Weight | 668.6 g/mol | [7] |

| Form | Neat oil | [7] |

| Solubility | Soluble in DMSO | [7] |

| Storage Temperature | -20°C | [7] |

| Stability | ≥ 4 years at -20°C | [7] |

Calcium Binding Kinetics: EGTA vs. BAPTA

| Parameter | EGTA | BAPTA | References |

| Primary Application | Intracellular Ca²⁺ Chelation (slower transients) | Intracellular Ca²⁺ Chelation (rapid transients) | [4][5] |

| Binding Affinity (Kd for Ca²⁺) | ~60.5 nM at pH 7.4 | ~110 nM | [4] |

| Ca²⁺ On-Rate (k_on) | ~1.05 x 10⁷ M⁻¹s⁻¹ | ~4.0 x 10⁸ M⁻¹s⁻¹ | [4][8] |

| Ca²⁺ Off-Rate (k_off) | Slow | Fast | [4] |

| Selectivity for Ca²⁺ over Mg²⁺ | Very High | High (10⁵ fold) | [4] |

| pH Sensitivity | High | Low | [4] |

| Membrane Permeability (as AM ester) | Permeable | Permeable | [4] |

Experimental Protocols

General Protocol for Loading Cells with this compound

This protocol provides a general guideline for loading adherent cells with this compound. Optimal concentrations and incubation times should be determined empirically for each cell type.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (10% w/v in DMSO)

-

Probenecid

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

Procedure:

-

Stock Solution Preparation:

-

Prepare a 2 to 5 mM stock solution of this compound in high-quality anhydrous DMSO.[8] For example, to make a 2 mM solution, dissolve 1 mg of this compound in 747.83 µL of DMSO.[8]

-

It is recommended to prepare and use the this compound stock solution on the same day.[8] If storage is necessary, aliquot the stock solution into tightly sealed vials and store at -20°C, desiccated and protected from light, for up to 3 months.[8]

-

-

Working Solution Preparation:

-

For a final in-well concentration of 5 µM this compound, prepare a 2X working solution.[8]

-

To improve aqueous solubility and prevent dye extrusion, Pluronic® F-127 (final concentration 0.02-0.04%) and probenecid (final concentration 1-2.5 mM) are highly recommended.[8]

-

For a 3.2 mL 2X working solution, mix 16 µL of 2 mM this compound stock, 25.6 µL of 10% Pluronic® F-127, and 256 µL of 25 mM probenecid in HHBS.[8]

-

-

Cell Loading:

-

Plate cells in a suitable culture vessel (e.g., 96-well black wall/clear bottom microplate).

-

Add an equal volume of the 2X working solution to the culture medium in each well. This will result in a 1X final concentration of all components.[8]

-

Incubate the cells for 20-120 minutes in a cell incubator or for 30 minutes at room temperature.[8]

-

-

Washing and De-esterification:

Patch-Clamp Electrophysiology

EGTA is commonly included in the intracellular pipette solution to buffer [Ca²⁺]i and prevent calcium-dependent inactivation of voltage-gated calcium channels.[2]

Intracellular Pipette Solution Example:

-

115 mM K-Gluconate

-

4 mM NaCl

-

0.3 mM GTP-NaCl

-

2 mM ATP-Mg

-

0.1 - 10 mM EGTA

-

40 mM HEPES

-

Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[10]

Note: The optimal concentration of EGTA should be determined empirically. Higher concentrations (e.g., 10 mM) can be used for strong Ca²⁺ buffering.[11]

Cytotoxicity Assay (Trypan Blue Exclusion)

It is important to assess the potential cytotoxicity of this compound at the concentrations used in your experiments.

Procedure:

-

Load cells with this compound using the desired experimental conditions.

-

Prepare a control group of cells without this compound.

-

After the incubation and de-esterification period, harvest the cells.

-

Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.[4][12]

-

Incubate for 1-3 minutes at room temperature.[4]

-

Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a light microscope.[4][12]

-

Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.[12]

Applications in Studying Calcium Signaling

Investigating the Role of Bulk Calcium Changes

Due to its slower on-rate, this compound is well-suited for investigating cellular processes that are dependent on slower, more global changes in [Ca²⁺]i, rather than rapid, localized transients. For example, it has been used to demonstrate that the propagation of intracellular calcium waves can be inhibited by buffering the bulk cytosolic Ca²⁺.[13]

Store-Operated Calcium Entry (SOCE)

EGTA can be used to study SOCE by inducing the passive depletion of endoplasmic reticulum (ER) Ca²⁺ stores. When included in the patch pipette solution at a high concentration (e.g., 10-20 mM), EGTA chelates Ca²⁺ as it leaks from the ER, leading to the activation of store-operated Ca²⁺ channels in the plasma membrane.[2][14]

Potential Off-Target Effects and Considerations

While this compound is a valuable tool, it is important to be aware of potential off-target effects. Studies have shown that this compound can directly block certain types of potassium channels, an effect that is independent of its calcium-chelating properties.[1] The efficacy of this block is generally weaker than that observed with BAPTA-AM.[1] Therefore, it is crucial to include appropriate control experiments to ensure that the observed effects are indeed due to the buffering of intracellular calcium.

Conclusion

This compound is a versatile and widely used tool for investigating the role of intracellular calcium in a diverse range of cellular functions. Its ability to be loaded into live cells and its specific, albeit slower, calcium-chelating properties make it particularly useful for studying the impact of buffering bulk cytosolic calcium. By carefully considering its kinetic properties and potential off-target effects, and by employing the detailed protocols outlined in this guide, researchers can effectively utilize this compound to advance our understanding of complex calcium signaling pathways.

References

- 1. The membrane permeable calcium chelator BAPTA-AM directly blocks human ether a-go-go-related gene potassium channels stably expressed in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. brd.nci.nih.gov [brd.nci.nih.gov]

- 5. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Autophagy Regulates Endoplasmic Reticulum Homeostasis and Calcium Mobilization in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stimulation of [3H]gamma-aminobutyric acid release by calcium chelators in synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. docs.axolbio.com [docs.axolbio.com]

- 11. researchgate.net [researchgate.net]

- 12. Trypan Blue Exclusion | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. Methods for Studying Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]

The Gateway to the Cytosol: Unpacking the Role of the AM Ester Group in EGTA-AM's Permeability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular signaling, calcium ions (Ca²⁺) are ubiquitous second messengers, orchestrating a vast array of physiological processes. To dissect the precise role of intracellular calcium, researchers rely on chelators—molecules that bind to calcium ions, effectively buffering their concentration. Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) is a widely used calcium chelator with a high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺). However, its inherent negative charge at physiological pH renders it impermeant to the lipid bilayer of the cell membrane. To overcome this limitation, a chemical modification strategy is employed, resulting in EGTA-AM. The acetoxymethyl (AM) ester group is the key that unlocks the intracellular environment for EGTA, transforming it from an extracellular tool into a potent modulator of intracellular calcium signaling. This technical guide will provide an in-depth exploration of the pivotal role of the AM ester group in the permeability of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and signaling pathways.

The Role of the AM Ester Group: A Molecular Passport

The transformation of the cell-impermeant EGTA into the cell-permeant this compound is a classic example of a prodrug strategy. The core principle lies in temporarily masking the polar, charged functional groups of a molecule to facilitate its passage across the nonpolar cell membrane.

Mechanism of Permeability Enhancement

EGTA possesses four carboxylate groups that are deprotonated and negatively charged at physiological pH, making the molecule highly hydrophilic and unable to passively diffuse across the lipophilic cell membrane. The AM ester modification involves attaching an acetoxymethyl group to each of these carboxylates. This chemical modification has two profound effects:

-

Neutralization of Charge: The esterification of the carboxylate groups eliminates their negative charges, rendering the entire this compound molecule electrically neutral.

-

Increased Lipophilicity: The addition of the four AM ester groups significantly increases the hydrophobicity (lipophilicity) of the molecule.

This uncharged and more lipophilic nature allows this compound to readily partition into the lipid bilayer and diffuse across the cell membrane into the cytosol.[1]

Intracellular Activation: The Esterase Trigger

Once inside the cell, the AM ester groups are recognized and cleaved by ubiquitous intracellular enzymes called esterases.[2] This enzymatic hydrolysis regenerates the free carboxylate groups, converting this compound back into its active, charged form, EGTA. This process effectively traps the EGTA molecule within the cell, as the now polar and charged molecule cannot readily cross the cell membrane to exit the cytosol. The trapped EGTA is then free to bind with high affinity to intracellular Ca²⁺ ions, thereby buffering the cytosolic calcium concentration and allowing researchers to study the downstream consequences of reduced intracellular calcium signaling.[3]

Mechanism of this compound cell entry and activation.

Quantitative Data on Permeability

The lipophilicity of a molecule, a key determinant of its cell permeability, can be quantitatively expressed by its octanol-water partition coefficient (LogP). A higher LogP value indicates greater lipophilicity. The addition of the AM ester groups dramatically increases the lipophilicity of EGTA, as reflected in their respective LogP values.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Computed XLogP3 |

| EGTA | C₁₄H₂₄N₂O₁₀ | 380.35 | -6.2[4] |

| This compound | C₂₆H₄₀N₂O₁₈ | 668.6 | -0.4[5][6] |

The significantly less negative XLogP3 value of this compound compared to EGTA quantitatively demonstrates its enhanced lipophilicity, which is the primary reason for its ability to passively diffuse across the cell membrane.

Experimental Protocols

To effectively utilize this compound in research, it is crucial to follow standardized protocols for cell loading and for assessing its biological effects.

Protocol for Loading Cells with this compound

This protocol provides a general guideline for loading mammalian cells with this compound. Optimal conditions may vary depending on the cell type.

Workflow for loading cells with this compound.

Materials:

-

This compound (CAS 99590-86-0)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution with HEPES (HHBS)

-

Pluronic® F-127

-

Probenecid

-

Cultured mammalian cells in a 96-well plate

Procedure: [7]

-

Prepare a 2-5 mM this compound stock solution: Dissolve 1 mg of this compound in approximately 748 µL of anhydrous DMSO.

-

Prepare a 2X working solution:

-

For a final in-well concentration of 5 µM this compound, prepare a 10 µM working solution.

-

In a suitable tube, mix the required volume of the this compound stock solution with HHBS.

-

Add Pluronic® F-127 to a final concentration of 0.08% to aid in the dispersion of the lipophilic this compound.

-

Add Probenecid to a final concentration of 2 mM to inhibit anion exchangers that can pump the active EGTA out of the cells.

-

-

Cell Loading:

-

Add a volume of the 2X working solution equal to the volume of the culture medium in each well (e.g., 100 µL of working solution to 100 µL of medium).

-

Incubate the plate at 37°C for 20-120 minutes. The optimal incubation time should be determined empirically for each cell line.

-

-

Washing:

-

Prepare a wash buffer of HHBS containing 1 mM Probenecid.

-

Remove the loading solution and wash the cells twice with the wash buffer.

-

-

The cells are now loaded with EGTA and ready for the experiment.

Protocol for Assessing the Effect of this compound on Intracellular Calcium Levels using Fura-2 AM

This protocol describes how to measure changes in intracellular calcium concentration following this compound loading using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cells loaded with this compound (from the previous protocol)

-

Fura-2 AM

-

Fluorescence microplate reader or fluorescence microscope with 340 nm and 380 nm excitation filters and a 510 nm emission filter.

-

Ionomycin (calcium ionophore)

-

EGTA (for calibration)

Procedure:

-

Fura-2 AM Loading:

-

Measurement of Intracellular Calcium:

-

Place the plate in the fluorescence reader.

-

Measure the fluorescence emission at 510 nm with alternating excitation at 340 nm and 380 nm.[5] The ratio of the fluorescence intensities at these two excitation wavelengths is proportional to the intracellular calcium concentration.

-

Establish a baseline reading.

-

Add a stimulus known to increase intracellular calcium and record the change in the 340/380 ratio. In cells pre-loaded with this compound, this increase should be blunted compared to control cells.

-

-

Calibration (Optional):

-

To determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios, treat the cells with a calcium-free buffer containing EGTA (e.g., 5 mM) and a calcium ionophore like ionomycin (e.g., 1 µM) to deplete intracellular calcium, followed by a high calcium buffer with ionomycin to saturate the indicator.[8]

-

Protocol for Assessing the Impact of this compound on Cell Viability using Calcein AM

This protocol determines if the loading concentration of this compound or the subsequent chelation of intracellular calcium has cytotoxic effects.

Materials:

-

Cells treated with various concentrations of this compound

-

Calcein AM

-

Propidium Iodide (PI) or another dead cell stain (optional)

-

Fluorescence microplate reader or fluorescence microscope

-

Cell Treatment: Expose cells to a range of this compound concentrations for the desired duration.

-

Staining:

-

Prepare a Calcein AM working solution (e.g., 2 µM) in a suitable buffer like PBS.

-

Wash the cells to remove the treatment medium.

-

Incubate the cells with the Calcein AM working solution for 15-30 minutes at room temperature, protected from light.

-

(Optional) Add a dead cell stain like Propidium Iodide to simultaneously visualize dead cells.

-

-

Measurement:

-

Measure the fluorescence of Calcein (live cells) at an excitation of ~490 nm and emission of ~520 nm.

-

If using PI, measure its fluorescence (dead cells) at an excitation of ~535 nm and emission of ~617 nm.

-

A decrease in Calcein fluorescence in this compound treated cells compared to controls would indicate a loss of cell viability.

-

Impact on Intracellular Signaling

By reducing the availability of free cytosolic calcium, this compound can significantly impact numerous calcium-dependent signaling pathways.

The Calcium-Calmodulin and MAPK/ERK Signaling Cascades

Two of the most prominent pathways affected by intracellular calcium levels are the Calcium-Calmodulin dependent kinase (CaMK) pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.

-

Calcium-Calmodulin Pathway: Calmodulin (CaM) is a primary calcium sensor in eukaryotic cells.[10] Upon binding to Ca²⁺, CaM undergoes a conformational change that allows it to interact with and modulate the activity of a wide range of downstream targets, including protein kinases (like CaMKII), phosphatases, and ion channels.[8][11] By chelating intracellular calcium, EGTA prevents the activation of CaM and subsequently inhibits these downstream signaling events.

-

MAPK/ERK Pathway: The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[1] The activity of this pathway can be modulated by intracellular calcium levels. For instance, calcium and calmodulin can regulate the Ras/Raf/MEK/ERK pathway at multiple points.[12] In some cell types, an increase in intracellular calcium can lead to the activation of the MAPK/ERK pathway.[11] Therefore, by buffering intracellular calcium, this compound can lead to the downregulation of this key signaling cascade.[13]

Calcium-dependent regulation of the MAPK/ERK signaling pathway.

Potential Off-Target Effects and Considerations

While this compound is a powerful tool, it is essential to be aware of potential confounding factors and off-target effects.

-

Extracellular Esterase Activity: Cell culture media containing serum, or even some cell types themselves, can exhibit extracellular esterase activity.[14] This can lead to the premature hydrolysis of this compound in the extracellular space, preventing its entry into the cells and reducing its effectiveness. It is therefore recommended to use serum-free media during the loading phase.

-

Off-Target Effects of Intracellular EGTA: While EGTA has high selectivity for calcium, at high intracellular concentrations, it may have off-target effects. For instance, it has been shown to affect the activity of certain ion channels, such as some potassium and sodium channels, independent of its calcium-chelating properties.[15] Additionally, EGTA can influence the activity of some enzymes that are not directly regulated by calcium.[15]

-

Mitochondrial Function: High concentrations of intracellular EGTA can impact mitochondrial function, although at lower to moderate loads, it has been shown to rescue mitochondrial respiration following a calcium challenge.[12]

Conclusion

The acetoxymethyl ester group is the cornerstone of this compound's utility as a tool for studying intracellular calcium signaling. By reversibly masking the charged carboxylate groups of EGTA, the AM ester modification transforms the molecule into a lipophilic, cell-permeant entity. Once inside the cell, the AM groups are cleaved by intracellular esterases, trapping the active calcium chelator in the cytosol. This elegant chemical strategy has provided researchers with an invaluable method to probe the myriad of cellular processes regulated by intracellular calcium. A thorough understanding of the mechanism of action of this compound, coupled with the use of appropriate experimental protocols and an awareness of its potential limitations, will enable researchers to continue to unravel the complexities of calcium signaling in health and disease.

References

- 1. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - KR [thermofisher.com]

- 2. EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Techniques for measuring cellular zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Bcl-2 on oxidant-induced cell death and intracellular Ca2+ mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ca2+ Homeostasis in the Agonist-sensitive Internal Store: Functional Interactions Between Mitochondria and the ER Measured In Situ in Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. What are the effects of EGTA on DNA - protein interactions? - Blog [hbynm.com]

- 14. A method for estimating intracellular ion concentration using optical nanosensors and ratiometric imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. EGTA Usage & Applications | AAT Bioquest [aatbio.com]

The Selective Affinity of EGTA-AM for Calcium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the calcium (Ca2+) chelator EGTA-AM, with a specific focus on its remarkable selectivity for calcium over magnesium (Mg2+). Understanding this selectivity is paramount for the accurate design and interpretation of experiments in cellular signaling, neuroscience, and various drug development applications. This document details the quantitative binding affinities, outlines experimental protocols for their determination, and visualizes the role of this compound in key signaling pathways.

Core Concept: The High Selectivity of EGTA for Calcium

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) is a chelating agent renowned for its high affinity and selectivity for Ca2+ ions. Its acetoxymethyl ester form, this compound, is a cell-permeant derivative that allows for the introduction of EGTA into the intracellular environment. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the active, membrane-impermeant EGTA in the cytosol where it can buffer intracellular Ca2+ concentrations.[1][2][3]

The selectivity of EGTA for Ca2+ over Mg2+ is a key advantage in experimental biology. In the cellular environment, the concentration of Mg2+ is typically at least a thousand-fold higher than that of resting Ca2+.[4] A non-selective chelator would therefore primarily buffer Mg2+, obscuring the effects on Ca2+ signaling. EGTA's unique molecular structure allows it to preferentially bind Ca2+, making it an invaluable tool for dissecting the specific roles of Ca2+ in cellular processes.

Quantitative Data: Dissociation Constants of EGTA

The affinity of a chelator for an ion is quantified by its dissociation constant (Kd). A lower Kd value indicates a higher affinity. The data clearly demonstrates EGTA's pronounced selectivity for Ca2+.

| Ion | Dissociation Constant (Kd) | Conditions | Reference(s) |

| Ca2+ | 60.5 nM | Physiological pH (7.4) | [5] |

| Ca2+ | 150 nM | pH 7.2, 100 mM KCl | [6] |

| Mg2+ | 1-10 mM | [5] |

As the table illustrates, the affinity of EGTA for Ca2+ is in the nanomolar range, whereas its affinity for Mg2+ is in the millimolar range, representing a selectivity ratio of several orders of magnitude.

Experimental Protocols for Determining Ion Selectivity

The determination of the dissociation constants of EGTA for Ca2+ and Mg2+ can be achieved through several experimental methods. Below are detailed methodologies for two common approaches.

Ion-Selective Electrode (ISE) Potentiometry

This method directly measures the free ion concentration in a solution, allowing for the calculation of the chelator's binding affinity.

Materials:

-

Calcium-selective electrode

-

Magnesium-selective electrode

-

Reference electrode (e.g., Ag/AgCl)

-

High-impedance millivoltmeter or pH/ion meter

-

Standard solutions of CaCl2 and MgCl2 of known concentrations

-

EGTA solution of known concentration

-

Ionic Strength Adjuster (ISA) solution (e.g., KCl) to maintain constant ionic strength

-

pH buffer to maintain constant pH

Methodology:

-

Electrode Calibration:

-

Prepare a series of standard solutions of the ion of interest (Ca2+ or Mg2+) with known concentrations.

-

Add ISA to each standard to ensure a constant ionic background.

-

Immerse the ion-selective and reference electrodes in each standard solution, starting from the lowest concentration.

-

Record the potential (in millivolts) for each standard once the reading has stabilized.

-

Plot the potential (mV) versus the logarithm of the ion concentration to generate a calibration curve. The slope of this curve should be close to the Nernstian value (approximately +29.6 mV per decade for divalent cations at 25°C).

-

-

Titration of EGTA:

-

Prepare a solution containing a known concentration of EGTA and the ISA.

-

Place the calibrated ion-selective and reference electrodes in this solution.

-

Make successive additions of a concentrated standard solution of the ion (Ca2+ or Mg2+).

-

After each addition, allow the potential to stabilize and record the reading.

-

The recorded potential corresponds to the free ion concentration in the solution.

-

-

Data Analysis to Determine Kd:

-

For each point in the titration, calculate the free ion concentration using the calibration curve.

-

Calculate the concentration of the EGTA-ion complex by subtracting the free ion concentration from the total ion concentration added.

-

Calculate the concentration of free EGTA by subtracting the complex concentration from the total EGTA concentration.

-

The dissociation constant (Kd) can then be calculated using the following formula: Kd = ([Free Ion] * [Free EGTA]) / [EGTA-Ion Complex]

-

A more robust method involves fitting the titration data to a binding isotherm equation.

-

Spectrophotometry using a Metallochromic Indicator

This method utilizes a dye that changes its absorbance spectrum upon binding to the ion of interest. A competition assay between the dye and EGTA for the ion allows for the determination of EGTA's binding affinity.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Metallochromic indicator dye for Ca2+ (e.g., Arsenazo III) and Mg2+ (e.g., Mag-Fura-2 or a similar indicator)

-

Standard solutions of CaCl2 and MgCl2

-

EGTA solution

-

pH buffer

Methodology:

-

Characterization of the Indicator Dye:

-

Determine the absorbance spectrum of the free indicator dye.

-

Titrate the dye with the ion of interest (Ca2+ or Mg2+) and record the absorbance spectra at each concentration.

-

Identify the wavelength of maximum absorbance change.

-

Determine the dissociation constant of the indicator-ion complex by fitting the absorbance data to a binding curve.

-

-

Competition Assay:

-

Prepare a solution containing a known concentration of the indicator dye and the ion of interest, such that a significant portion of the dye is in its ion-bound form.

-

Measure the initial absorbance at the predetermined wavelength.

-

Make successive additions of a concentrated EGTA solution.

-

After each addition, allow the solution to equilibrate and record the absorbance. As EGTA chelates the ion, the absorbance will shift back towards that of the free dye.

-

-

Data Analysis to Determine Kd of EGTA:

-

Using the known Kd of the indicator dye and the absorbance values, calculate the concentration of free ion at each EGTA concentration.

-

Knowing the total concentrations of the ion and EGTA, calculate the concentrations of the EGTA-ion complex and free EGTA.

-

Calculate the Kd of EGTA using the formula: Kd = ([Free Ion] * [Free EGTA]) / [EGTA-Ion Complex]

-

Visualization of this compound in Action: Signaling Pathways

This compound is a powerful tool for investigating the role of intracellular Ca2+ in a multitude of signaling pathways. Below are Graphviz diagrams illustrating the mechanism of this compound and its application in studying three key pathways.

Mechanism of Intracellular this compound Action

Caption: Intracellular activation of this compound.

This compound in the Inositol Trisphosphate (IP3) Signaling Pathway

Caption: this compound's role in studying IP3 signaling.

This compound in the Study of Apoptosis (Intrinsic Pathway)

Caption: this compound's use in apoptosis research.

Conclusion

This compound stands as an indispensable tool in the arsenal of researchers studying the intricate roles of intracellular calcium. Its high selectivity for Ca2+ over the far more abundant Mg2+ allows for the precise modulation of intracellular Ca2+ levels, thereby enabling the elucidation of Ca2+-dependent signaling pathways. The quantitative data on its binding affinities, coupled with robust experimental protocols for their verification, provide a solid foundation for its application. The visualization of its mechanism and its role in critical cellular processes such as IP3 signaling and apoptosis underscores its utility in advancing our understanding of cellular physiology and pathology. For professionals in drug development, a thorough grasp of this compound's properties is crucial for the design of screens and assays targeting Ca2+-mediated cellular events.

References

An In-depth Technical Guide to the Foundational Research Applications of EGTA-AM

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of EGTA-AM (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid, acetoxymethyl ester), a fundamental tool in cellular biology and drug discovery for the investigation of intracellular calcium (Ca²⁺) signaling. We will delve into its mechanism of action, key experimental applications, and detailed protocols, offering a robust resource for researchers in the field.

Core Concepts: Understanding this compound

This compound is a cell-permeant derivative of the Ca²⁺ chelator EGTA. The addition of the acetoxymethyl (AM) ester groups renders the molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cytosol.[1] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant EGTA in the cytoplasm.[1] This active form of EGTA is a high-affinity chelator of Ca²⁺ ions, effectively buffering intracellular Ca²⁺ levels.[2]

The primary utility of this compound lies in its relatively slow Ca²⁺ binding kinetics compared to other chelators like BAPTA-AM. This characteristic allows researchers to dissect the roles of slower, more global Ca²⁺ signals from rapid, localized Ca²⁺ transients.

Mechanism of Action

The workflow of this compound from cell loading to intracellular Ca²⁺ chelation is a multi-step process.

Quantitative Data Presentation

A clear understanding of the physicochemical properties of EGTA is crucial for experimental design. The following tables summarize key quantitative data for EGTA and provide a comparison with the faster Ca²⁺ chelator, BAPTA.

Table 1: Physicochemical and Kinetic Properties of EGTA

| Property | Value | References |

| Binding Affinity (Kd for Ca²⁺) | ~60.5 nM at pH 7.4 | [3][4] |

| 70-376 nM at neutral pH | [5] | |

| Ca²⁺ On-Rate (kon) | ~1.05 x 10⁷ M⁻¹s⁻¹ | [3] |

| ~3 x 10⁶ M⁻¹s⁻¹ at pH 7.2 | [6] | |

| Ca²⁺ Off-Rate (koff) | Slow (0.7 s⁻¹) | [5] |

| Selectivity for Ca²⁺ over Mg²⁺ | Very High (~3.8 x 10⁵ fold) | [5] |

| pH Sensitivity | High | [3][5] |

Table 2: Comparison of EGTA and BAPTA

| Property | EGTA | BAPTA | References |

| Primary Application | Intracellular Ca²⁺ Chelation (slower dynamics) | Intracellular Ca²⁺ Chelation (rapid transients) | [2][3] |

| Binding Affinity (Kd for Ca²⁺) | ~60.5 nM (pH 7.4) | ~110 nM | [3] |

| Ca²⁺ On-Rate | ~1.05 x 10⁷ M⁻¹s⁻¹ | ~4.0 x 10⁸ M⁻¹s⁻¹ | [3][5] |

| Ca²⁺ Off-Rate | Slow | Fast | [3][5] |

| pH Sensitivity | High | Low | [3][5] |

| Membrane Permeability (as AM ester) | Permeable | Permeable | [3] |

Experimental Protocols

Preparation of Stock Solutions

Proper preparation and storage of this compound stock solutions are critical for experimental success.

-

This compound Stock Solution (2-5 mM):

-

Dissolve this compound in high-quality, anhydrous DMSO to a final concentration of 2-5 mM. For example, to make a 2 mM solution, dissolve 1 mg of this compound in 747.83 µL of anhydrous DMSO.[7]

-

It is recommended to prepare the stock solution fresh on the day of the experiment.[7]

-

If storage is necessary, aliquot the stock solution into tightly sealed vials and store at -20°C, protected from light and moisture. Under these conditions, the stock solution is stable for up to three months.[7][8]

-

-

Pluronic® F-127 Stock Solution (10% w/v):

-

Probenecid Stock Solution (25 mM):

Cell Loading Protocol with this compound

This protocol provides a general guideline for loading adherent cells with this compound. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.

Procedure:

-

Cell Preparation: Culture cells to the desired confluency in a suitable vessel.

-

Prepare Loading Buffer: On the day of the experiment, prepare a 2X working solution of this compound in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES - HHBS). The final in-well concentration of this compound is typically in the range of 2-5 µM.[7] To aid in solubilization and prevent dye extrusion, Pluronic® F-127 (final concentration 0.02-0.04%) and probenecid (final concentration 1 mM) are often included.[7]

-

Cell Loading:

-

For a 2X working solution, mix the appropriate volumes of the this compound, Pluronic® F-127, and probenecid stock solutions in your chosen buffer.[7]

-

Add an equal volume of the 2X loading solution to the cells in their culture medium.

-

Incubate for 30-60 minutes at 37°C. Optimization of incubation time and temperature may be required for different cell types.

-

-

Wash:

-

Gently aspirate the loading solution.

-

Wash the cells with fresh, pre-warmed buffer, preferably containing probenecid to inhibit the activity of organic anion transporters.

-

-

Experimentation: Proceed with your experimental protocol.

Foundational Research Applications and Signaling Pathways

This compound is a versatile tool used to investigate a wide array of Ca²⁺-dependent cellular processes.

Elucidating Synaptic Transmission Mechanisms

The slower binding kinetics of EGTA make it particularly useful for distinguishing between Ca²⁺ microdomains and macrodomains at the presynaptic terminal. If a cellular process, such as neurotransmitter release, is inhibited by the fast-acting chelator BAPTA but not by EGTA, it suggests that the process is triggered by a rapid, localized increase in Ca²⁺ near the mouth of Ca²⁺ channels (a microdomain). Conversely, if EGTA is effective, it points to the involvement of a more widespread, slower Ca²⁺ signal.[10][11]

Investigating Store-Operated Calcium Entry (SOCE)

Store-operated calcium entry (SOCE) is a critical Ca²⁺ influx pathway activated by the depletion of intracellular Ca²⁺ stores, primarily the endoplasmic reticulum (ER). This compound can be used to buffer the cytosolic Ca²⁺ concentration, which can influence the activity of SOCE channels. By chelating intracellular Ca²⁺, EGTA can help to maintain the depletion of ER stores and thereby sustain the activation of SOCE.[12][13]

Studies of Apoptosis and Cell Death

Intracellular Ca²⁺ is a key regulator of programmed cell death (apoptosis). Dysregulation of Ca²⁺ homeostasis can lead to the activation of Ca²⁺-dependent proteases (e.g., calpains) and caspases, ultimately leading to cell death. This compound is used to investigate the role of intracellular Ca²⁺ in apoptotic signaling pathways by buffering cytosolic Ca²⁺ and observing the downstream effects on cell viability and apoptotic markers.[14]

Limitations and Off-Target Effects

While a powerful tool, it is essential to be aware of the limitations and potential off-target effects of this compound.

-

pH Sensitivity: The Ca²⁺ binding affinity of EGTA is highly pH-dependent, which can be a confounding factor in experiments where cellular pH may fluctuate.[3][5]

-

Incomplete Chelation: EGTA and Ca²⁺ exist in an equilibrium, meaning that complete removal of free Ca²⁺ is not possible.[5]

-

Potential for Off-Target Effects: Although less common than with BAPTA-AM, high concentrations of this compound or its byproducts could potentially have off-target effects. It is crucial to include appropriate controls to validate that the observed effects are due to Ca²⁺ chelation.

-

Cytotoxicity: As with any cell-loading reagent, high concentrations or prolonged incubation with this compound can be cytotoxic. Dose-response and viability assays are recommended to determine the optimal, non-toxic working concentration for a specific cell type.

By carefully considering these factors and employing rigorous experimental design, researchers can effectively utilize this compound to unravel the complex and multifaceted roles of intracellular Ca²⁺ in cellular function and disease.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pharmacological Strategies for Manipulating Plant Ca2+ Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. T-jump study of calcium binding kinetics of calcium chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. biotium.com [biotium.com]

- 10. EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transmitter release modulation by intracellular Ca2+ buffers in facilitating and depressing nerve terminals of pyramidal cells in layer 2/3 of the rat neocortex indicates a target cell-specific difference in presynaptic calcium dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ca2+ signaling but not store-operated Ca2+ entry (SOCE) is required for the function of macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for studying store-operated calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Unveiling the Intracellular World: A Technical Guide to the Effects of Calcium Buffering

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of cellular processes, from gene transcription and proliferation to neurotransmission and apoptosis. The spatial and temporal dynamics of Ca²⁺ signals—their amplitude, frequency, and duration—encode specific information that dictates downstream cellular responses. The precise control of these signals is paramount, and central to this regulation is the phenomenon of intracellular calcium buffering: the binding and unbinding of Ca²⁺ ions by a host of mobile and stationary molecules within the cell. This guide provides a comprehensive technical overview of the mechanisms and consequences of intracellular Ca²⁺ buffering, methodologies for its investigation, and its relevance in disease and therapeutic development.

The Core Principles of Intracellular Calcium Buffering

At its core, intracellular calcium buffering is a dynamic equilibrium that modulates the concentration of free Ca²⁺ ions ([Ca²⁺]i) in the cytoplasm. In a resting cell, [Ca²⁺]i is maintained at a very low level (around 100 nM), approximately 20,000 to 100,000 times lower than the extracellular concentration.[1] This steep electrochemical gradient is maintained by the coordinated action of pumps, exchangers, and a vast array of Ca²⁺-binding proteins and small molecules that act as buffers.[1][2] When a stimulus triggers the influx of Ca²⁺ or its release from intracellular stores like the endoplasmic reticulum (ER), these buffers transiently bind the incoming ions, thereby shaping the resultant Ca²⁺ signal.[3]

The physiological effects of Ca²⁺ buffers are determined by their kinetic properties—specifically their affinity for Ca²⁺ (characterized by the dissociation constant, Kd) and their on- and off-rates for binding—as well as their mobility within the cell.[3] These buffers can be broadly categorized into two main groups:

-

Endogenous Buffers: These are naturally occurring molecules within the cell and include a large family of Ca²⁺-binding proteins such as calmodulin, troponin C, calbindin, and parvalbumin, as well as organelles like mitochondria which can sequester large amounts of Ca²⁺.[2][4]

-

Exogenous Buffers: These are synthetic chelators, such as BAPTA and EGTA, that can be introduced into cells to experimentally manipulate intracellular Ca²⁺ buffering.[5][6]

The interplay between Ca²⁺ fluxes and the buffering capacity of a cell ultimately determines the characteristics of the Ca²⁺ transient and, consequently, the cellular outcome.

Quantitative Effects of Calcium Buffers on Signal Dynamics

The introduction of Ca²⁺ buffers, whether endogenous or exogenous, has a profound and quantifiable impact on the parameters of intracellular Ca²⁺ signals. The extent of this impact is dependent on the concentration and kinetic properties of the buffer.

| Buffer | Dissociation Constant (Kd) for Ca²⁺ (µM) | Ca²⁺ On-Rate (k_on) (M⁻¹s⁻¹) | Ca²⁺ Off-Rate (k_off) (s⁻¹) | Key Characteristics |

| BAPTA | ~0.1 - 0.4 | ~6 x 10⁸ | ~100 - 600 | Fast-acting, effective at buffering rapid, localized Ca²⁺ microdomains.[6] Less pH-sensitive than EGTA.[5] |

| EGTA | ~0.1 - 0.7 | ~1.5 x 10⁶ | ~1 | Slower acting, less effective at buffering rapid transients but suitable for controlling bulk cytosolic Ca²⁺ levels.[5][6] |

| Calbindin-D28k | ~0.2 - 0.5 | ~5 x 10⁸ | ~10 - 30 | High-affinity endogenous buffer, plays a significant role in neuroprotection by dampening excitotoxic Ca²⁺ elevations.[7] |

| Parvalbumin | ~0.01 - 0.1 | ~1 x 10⁸ | ~1 | Very high-affinity endogenous buffer, particularly abundant in fast-spiking interneurons and fast-twitch muscle fibers.[4] |

| Calmodulin (Ca²⁺-saturated) | ~1 - 10 (multiple sites) | ~1 x 10⁸ - 1 x 10⁹ | ~10³ - 10⁴ | A crucial Ca²⁺ sensor that also contributes to buffering. Its buffering properties are highly dependent on its conformational state and binding to target proteins. |

Table 1: Kinetic Properties of Common Intracellular Calcium Buffers. The values presented are approximate and can vary depending on experimental conditions such as pH, temperature, and ionic strength.

The differential effects of these buffers are evident in their impact on Ca²⁺-dependent cellular processes. For instance, in synaptic transmission, the choice and concentration of exogenous buffer can significantly alter the size of the synaptic vesicle pool and the probability of neurotransmitter release.

| Buffer Condition | Vesicles Released (p5-7 rat calyx of Held) | Exocytosis Efficiency (vesicles/pC of Ca²⁺ influx) |

| 0.05 mM BAPTA | ~14,000 | ~1.5 |

| 0.2 mM EGTA | ~6,000 | ~0.7 |

| 5 mM EGTA | ~2,000 | ~0.2 |

Table 2: Effect of Exogenous Buffers on Synaptic Vesicle Release. Data adapted from a study on the developing rat calyx of Held, demonstrating the sensitivity of neurotransmitter release to the Ca²⁺ buffering capacity. The faster on-rate of BAPTA allows for more efficient buffering of the Ca²⁺ microdomains that trigger vesicle fusion, leading to a more pronounced effect on release compared to the slower buffer EGTA at concentrations that produce similar bulk Ca²⁺ chelation.

Key Signaling Pathways Modulated by Calcium Buffering

Intracellular Ca²⁺ buffering is not merely a homeostatic mechanism but an active process that shapes signaling cascades. Below are two examples of critical cellular pathways where Ca²⁺ buffering plays a pivotal role.

Synaptic Transmission

At the presynaptic terminal, the influx of Ca²⁺ through voltage-gated channels triggers the fusion of synaptic vesicles with the plasma membrane, leading to neurotransmitter release. The high concentration and rapid action of Ca²⁺ buffers in the vicinity of the channels create highly localized Ca²⁺ microdomains, ensuring the precise and rapid coupling of action potentials to exocytosis.

Caption: Calcium buffering shapes synaptic transmission by modulating Ca²⁺ microdomains.

Calcium-Dependent Apoptosis

Sustained elevations in intracellular Ca²⁺ can lead to cellular dysfunction and trigger programmed cell death, or apoptosis. This can occur through various mechanisms, including the activation of Ca²⁺-dependent enzymes like calpains and caspases, and the induction of mitochondrial permeability transition. Endogenous Ca²⁺ buffers, such as calbindin, can protect neurons from excitotoxic insults by dampening these pathological Ca²⁺ rises.

Caption: Calcium buffering protects against apoptosis by mitigating Ca²⁺ overload.

Experimental Protocols for Studying Intracellular Calcium Buffering

A variety of techniques are employed to investigate the effects of intracellular Ca²⁺ buffering. Below are outlines of key experimental protocols.

Protocol 1: Measuring Intracellular Ca²⁺ Dynamics with Fura-2 AM

This protocol describes the use of the ratiometric fluorescent Ca²⁺ indicator Fura-2 AM to measure [Ca²⁺]i in cultured cells.

Materials:

-

Cultured cells on glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Anhydrous DMSO

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and emission detection around 510 nm.

Procedure:

-

Cell Preparation: Plate cells on glass coverslips to an appropriate confluency and allow them to adhere.

-

Loading Solution Preparation: Prepare a stock solution of Fura-2 AM in anhydrous DMSO (e.g., 1 mM). On the day of the experiment, dilute the Fura-2 AM stock solution in physiological buffer to a final concentration of 1-5 µM. The addition of Pluronic F-127 (0.02-0.04%) can aid in the solubilization of the dye.

-

Cell Loading: Replace the culture medium with the Fura-2 AM loading solution and incubate the cells at 37°C for 30-60 minutes in the dark.

-

Washing and De-esterification: After loading, wash the cells 2-3 times with fresh, warm physiological buffer to remove extracellular dye. Allow the cells to de-esterify the AM ester for an additional 30 minutes at room temperature in the dark.

-

Imaging: Mount the coverslip onto the imaging chamber of the fluorescence microscope. Excite the cells alternately at 340 nm and 380 nm and collect the emission at 510 nm.

-

Data Analysis: The ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) is proportional to the [Ca²⁺]i. This ratio can be calibrated to determine absolute Ca²⁺ concentrations using the Grynkiewicz equation, which requires the determination of Rmin (the ratio in Ca²⁺-free conditions) and Rmax (the ratio at Ca²⁺ saturation).

Protocol 2: Introduction of Exogenous Buffers using AM Esters

This protocol describes the loading of cells with the acetoxymethyl ester form of a Ca²⁺ chelator, such as BAPTA-AM, to increase intracellular buffering capacity.

Materials:

-

Cultured cells

-

BAPTA-AM or EGTA-AM

-

Anhydrous DMSO

-

Pluronic F-127

-

Physiological buffer

Procedure:

-

Stock Solution Preparation: Prepare a 1-10 mM stock solution of the AM ester chelator in anhydrous DMSO.

-

Loading Solution Preparation: Dilute the stock solution in physiological buffer to the desired final loading concentration (typically 1-50 µM). The addition of Pluronic F-127 is recommended.

-

Cell Loading: Replace the culture medium with the loading solution and incubate for 30-60 minutes at 37°C.

-

Washing and De-esterification: Wash the cells thoroughly with fresh buffer to remove extracellular chelator and allow for complete de-esterification as described in the Fura-2 protocol.

-

Experimental Assay: The cells are now loaded with the exogenous buffer and can be used in experiments to assess the impact of increased Ca²⁺ buffering on the process of interest (e.g., by subsequent Ca²⁺ imaging or functional assays).

Protocol 3: Measuring Mitochondrial Calcium Buffering Capacity

This protocol provides a method for assessing the ability of isolated mitochondria to sequester Ca²⁺.

Materials:

-

Isolated mitochondria

-

KCl-based mitochondrial respiration buffer

-

Calcium Green-5N (a low-affinity Ca²⁺ indicator)

-

Mitochondrial substrates (e.g., pyruvate, malate)

-

CaCl₂ solution

-

Plate reader capable of fluorescence measurements.

Procedure:

-

Mitochondria Preparation: Isolate mitochondria from cells or tissue using standard differential centrifugation techniques.

-

Assay Setup: Add a known concentration of isolated mitochondria to the respiration buffer containing Calcium Green-5N and respiratory substrates in a multi-well plate.

-

Measurement: Place the plate in the fluorescence plate reader and begin kinetic measurements of Calcium Green-5N fluorescence.

-

Calcium Addition: After a baseline reading, inject a series of known amounts of CaCl₂ into the wells at regular intervals.

-

Data Analysis: Initially, the mitochondria will take up the added Ca²⁺, and the fluorescence of the Calcium Green-5N in the buffer will remain low. When the mitochondrial buffering capacity is exceeded, free Ca²⁺ will accumulate in the buffer, resulting in a sharp increase in fluorescence. The total amount of Ca²⁺ added before this sharp increase represents the mitochondrial Ca²⁺ retention capacity.[8]

Implications for Drug Discovery and Development

The critical role of Ca²⁺ buffering in cellular physiology makes it an attractive, albeit complex, target for therapeutic intervention. Dysregulation of Ca²⁺ buffering is implicated in a variety of pathological conditions.

-

Neurodegenerative Diseases: In conditions such as Alzheimer's and Parkinson's disease, mitochondrial dysfunction and altered Ca²⁺ handling contribute to neuronal cell death.[5][9] Strategies aimed at enhancing mitochondrial Ca²⁺ buffering or modulating the expression of endogenous buffer proteins like calbindin are being explored as potential neuroprotective therapies.[5]

-

Cardiac Hypertrophy and Heart Failure: Alterations in Ca²⁺ handling are a hallmark of cardiac hypertrophy and failure.[10][11] Increased myofilament Ca²⁺ buffering due to mutations in troponin can lead to altered Ca²⁺ transients and arrhythmias.[9][12] Targeting the specific components of the Ca²⁺ handling machinery, including buffering proteins, may offer novel therapeutic avenues.

-

Cancer: Ca²⁺ signaling is involved in cancer cell proliferation, migration, and survival. Some Ca²⁺-binding proteins, such as S100B and CIB1, are implicated in cancer progression, and the development of small molecule inhibitors targeting these proteins is an active area of research.[13][14]

The development of pharmacological agents that can selectively modulate the activity or expression of specific Ca²⁺-binding proteins represents a promising frontier in drug discovery. High-throughput screening assays, such as fluorescence polarization competition assays, are being used to identify inhibitors of specific Ca²⁺-binding proteins.[13] Furthermore, a deeper understanding of the structural biology of these proteins is facilitating the rational design of novel therapeutics.[15]

Conclusion

Intracellular calcium buffering is a fundamental and dynamic process that is essential for the precise regulation of Ca²⁺ signaling. By shaping the amplitude, duration, and spatial extent of Ca²⁺ transients, buffers play a critical role in a myriad of cellular functions. The experimental techniques outlined in this guide provide a robust toolkit for investigating the intricate effects of Ca²⁺ buffering. As our understanding of the role of aberrant Ca²⁺ buffering in disease deepens, the targeted modulation of this process holds significant promise for the development of novel and effective therapies.

References

- 1. Calcium signaling - Wikipedia [en.wikipedia.org]

- 2. Calcium buffering systems and calcium signaling in aged rat basal forebrain neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Cytosolic Ca2+ Buffers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. Calcium buffering properties of calbindin D28k and parvalbumin in rat sensory neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calcium Buffering in the Heart in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alterations in calcium handling in cardiac hypertrophy and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Altered Na/Ca exchange activity in cardiac hypertrophy and heart failure: a new target for therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hypertrophic cardiomyopathy mutations increase myofilament Ca2+ buffering, alter intracellular Ca2+ handling, and stimulate Ca2+-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting S100 Calcium-Binding Proteins with Small Molecule Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 14. Discovery and Characterization of Peptide Inhibitors for Calcium and Integrin Binding Protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design of Calcium-Binding Proteins to Sense Calcium - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for EGTA-AM Cell Loading in Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid, acetoxymethyl ester (EGTA-AM), is a crucial tool in neuroscience research for the controlled chelation of intracellular calcium (Ca²⁺). As a cell-permeant analog of the Ca²⁺ chelator EGTA, this compound readily crosses the cell membrane. Once inside the neuron, cytosolic esterases cleave the AM ester groups, trapping the now membrane-impermeant EGTA within the cell.[1][2] This allows for the effective buffering of intracellular Ca²⁺, enabling researchers to investigate the role of Ca²⁺ signaling in a multitude of neuronal processes, including neurotransmitter release, synaptic plasticity, and excitotoxicity.[3][4][5] The slower on-rate of EGTA compared to other chelators like BAPTA makes it particularly useful for distinguishing between the buffering of rapid Ca²⁺ transients and the more general effects of Ca²⁺ buffering.[1] These application notes provide a detailed protocol for loading neurons with this compound, along with essential data and troubleshooting guidance.

Mechanism of this compound Action

The lipophilic AM ester groups of this compound facilitate its passive diffusion across the neuronal plasma membrane. Inside the neuron, ubiquitous intracellular esterases hydrolyze the AM esters, releasing the polar, membrane-impermeable EGTA molecule. This process effectively traps EGTA within the cytoplasm, where it can bind to free Ca²⁺ ions.

Mechanism of this compound cell loading and intracellular Ca²⁺ chelation.

Experimental Protocols

This protocol is a general guideline and may require optimization for specific neuronal cell types and experimental conditions.

Materials and Reagents:

-

This compound (Acetoxymethyl Ester)

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127

-

Probenecid (optional, but recommended)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Cultured neurons

Stock Solution Preparation:

-

This compound Stock Solution (2-5 mM): Dissolve 1 mg of this compound in anhydrous DMSO to make a 2 to 5 mM stock solution. For a 2 mM concentration, dissolve 1 mg of this compound in 747.83 µL of anhydrous DMSO.[6] Store the stock solution in small aliquots at -20°C, protected from light and moisture.

-

Pluronic® F-127 (10% w/v): Dissolve 1 g of Pluronic® F-127 in 10 mL of distilled water.[6] Gentle heating (40-50°C) for about 30 minutes can aid dissolution.[6] Store at room temperature or as specified by the manufacturer.

-

Probenecid Stock Solution (250 mM): To prepare a 25 mM solution, dissolve 72 mg of Probenecid in 0.3 mL of 1 M NaOH, then add HHBS or your buffer of choice to a final volume of 10 mL.[6] A higher concentration stock (e.g., 250 mM) can be prepared and diluted as needed. Store at 4°C for short-term use or -20°C for long-term storage.

Working Solution Preparation and Cell Loading:

-

Prepare Loading Buffer: For each well or dish, prepare a loading buffer containing the desired final concentration of this compound. It is often prepared as a 2X working solution to be mixed 1:1 with the cell culture medium.

-

Formulate 2X Working Solution: In a suitable buffer (e.g., HBSS), prepare a 2X working solution. For a final concentration of 5 µM this compound, the 2X solution would be 10 µM.[6] To this solution, add Pluronic® F-127 to a final concentration of 0.04-0.08% and Probenecid to a final concentration of 2 mM.[6]

-

Cell Loading: a. Remove the culture medium from the neurons. b. Gently add the loading buffer containing this compound to the cells. c. Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically for each cell type and experimental setup.

-

Washing: a. After incubation, carefully remove the loading buffer. b. Wash the cells 2-3 times with fresh, pre-warmed culture medium or physiological buffer to remove extracellular this compound.

-

De-esterification: a. Incubate the cells in fresh medium for an additional 30 minutes at 37°C to allow for complete de-esterification of the this compound within the cells. b. The neurons are now loaded with EGTA and ready for your experiment.

Experimental Workflow

The following diagram outlines the key steps in the this compound loading protocol.

Workflow for loading neurons with this compound.

Quantitative Data Summary

| Parameter | Recommended Range | Notes |

| This compound Stock Concentration | 2-5 mM in anhydrous DMSO | Prepare fresh or store in small aliquots at -20°C.[6] |

| Final this compound Concentration | 1-100 µM | The optimal concentration is cell-type dependent. A common starting point is 4-5 µM.[6] Higher concentrations (e.g., 100 µM) have been used in slice cultures.[3] |

| Pluronic® F-127 Concentration | 0.02-0.04% (final) | Aids in the dispersion of the water-insoluble this compound.[6] |

| Probenecid Concentration | 1-2.5 mM (final) | An optional organic anion transport inhibitor that can reduce the leakage of the de-esterified indicator from the cells.[6] |

| Loading Incubation Time | 30-60 minutes | Should be optimized to maximize loading while minimizing toxicity. |

| Loading Temperature | 37°C | |

| De-esterification Time | 30 minutes | Ensures complete cleavage of the AM esters by intracellular esterases. |

Troubleshooting

-

Low Loading Efficiency:

-

Increase this compound concentration: Gradually increase the final concentration in the loading buffer.

-

Increase incubation time: Extend the loading period, but monitor for signs of cytotoxicity.

-

Check Pluronic® F-127: Ensure it is properly dissolved and at the correct concentration to aid in this compound solubility.

-

Use Probenecid: If not already in use, adding probenecid can help retain the active EGTA inside the cells.[6]

-

-

Neuronal Toxicity:

-

Decrease this compound concentration: High concentrations of intracellular chelators can be toxic.[3][7]

-

Reduce incubation time: Shorter loading times may be sufficient and less harmful.

-

DMSO toxicity: Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%).

-

ER Stress: Be aware that loading with AM-ester dyes can induce endoplasmic reticulum stress.[8]

-

-

Incomplete De-esterification:

-

Extend post-loading incubation: Ensure sufficient time is allowed for esterase activity.

-

Cell health: Unhealthy cells may have reduced esterase activity.

-

-

Altered Neuronal Activity:

-

Expected outcome: EGTA is intended to buffer Ca²⁺ and will alter Ca²⁺-dependent processes.

-